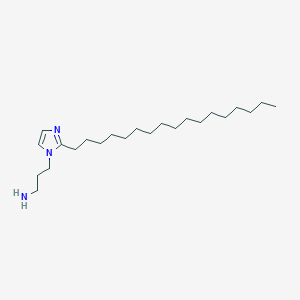
3-(2-Heptadecyl-1H-imidazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Heptadecyl-1H-imidazol-1-yl)propan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 3-(2-Heptadecyl-1H-imidazol-1-yl)propan-1-amine can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach Synthesis: This involves the oxidation of glyoxal and ammonia.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Chemical Reactions Analysis
3-(2-Heptadecyl-1H-imidazol-1-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various aldehydes or ketones for condensation reactions. Major products formed from these reactions include oxides, amines, and Schiff bases .
Scientific Research Applications
3-(2-Heptadecyl-1H-imidazol-1-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications due to its antibacterial, antifungal, and antiviral properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Heptadecyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites. This compound can also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Heptadecyl-1H-imidazol-1-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(1H-Imidazol-1-yl)propan-1-amine: This compound has a similar structure but lacks the heptadecyl group.
3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine: This compound has a methyl group instead of a heptadecyl group.
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine: This compound has an ethyl group instead of a heptadecyl group.
The uniqueness of this compound lies in its long heptadecyl chain, which imparts distinct chemical and biological properties compared to its shorter-chain analogs .
Properties
CAS No. |
105701-36-8 |
|---|---|
Molecular Formula |
C23H45N3 |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
3-(2-heptadecylimidazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C23H45N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25-20-22-26(23)21-17-19-24/h20,22H,2-19,21,24H2,1H3 |
InChI Key |
CXTJRQHQRYASBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC=CN1CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


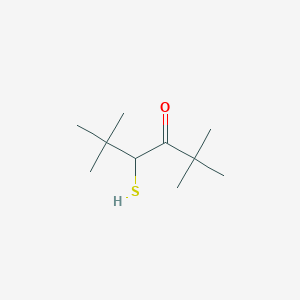


![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)

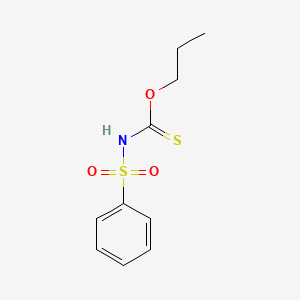


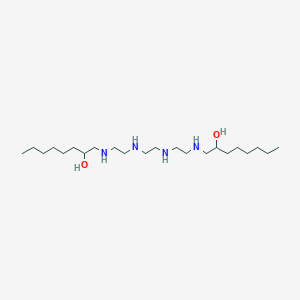

![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)

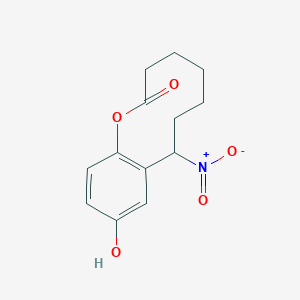
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
